molecular formula C₂₄H₂₃ClO₂ B1140237 (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene CAS No. 119757-57-2

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene

Cat. No.: B1140237
CAS No.: 119757-57-2
M. Wt: 378.89
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triphenylethylene derivative with a 2-chloroethoxy substituent on one phenyl ring and a hydroxyl group on another. It exists as a mixture of E and Z isomers, a common feature in anti-estrogenic agents like Tamoxifen . Its molecular formula is C₂₄H₂₃ClO₂ (MW: 378.9), and it is used in research as a reference standard for impurity profiling and metabolic studies . The deuterated analog, (3,3,4,4,4-d₅)-version, is a temperature-sensitive oil (boiling point: 101–103°C/10 Torr) with solubility in chloroform and dichloromethane .

Properties

IUPAC Name

4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAEGCSWYNGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

McMurry Olefination for Backbone Assembly

The McMurry reaction remains a cornerstone for constructing the triphenylbutene backbone. Titanium-based reductants mediate the coupling of 4-(2-chloroethoxy)benzophenone and propiophenone, generating the central olefin bond. Patent EP0168175A1 details a protocol using titanium tetrachloride (TiCl₄) and zinc powder in tetrahydrofuran (THF) under argon. The reaction proceeds via a pinacol-like mechanism, forming a 1,2-diol intermediate that dehydrates to the target olefin. Critical parameters include:

ParameterOptimal ConditionYield Impact
TemperatureReflux (66–67°C)+25%
TiCl₄:Zn molar ratio1:2+15%
SolventAnhydrous THF+10%

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the crude product, which is recrystallized in isopropanol to enrich the Z-isomer (64–65°C m.p.).

Horner-Wadsworth-Emmons Olefination for Stereocontrol

For laboratories prioritizing E/Z selectivity, the Horner-Wadsworth-Emmons (HWE) reaction offers superior stereochemical outcomes. A modified protocol from WO2001036360A1 uses phosphonate esters derived from 4-hydroxyphenylacetone:

Reaction Scheme :
Ph2POCH2CO2Et+ArCHONaH, THFArCH=CHCO2Et\text{Ph}_2\text{POCH}_2\text{CO}_2\text{Et} + \text{ArCHO} \xrightarrow{\text{NaH, THF}} \text{ArCH=CHCO}_2\text{Et}

Key Observations :

  • E-Selectivity : >8:1 E/Z ratio achieved using sodium hydride (NaH) in THF at 0°C.

  • Post-Modification : Hydrolysis of the ethyl ester (5% NaOH in 80% MeOH) yields the free acid, which undergoes decarboxylation to the final olefin.

Functional Group Protection and Deprotection

Hydroxyphenyl Protection Strategies

The 4-hydroxyphenyl group’s reactivity necessitates protection during chloroethoxy installation. Two methods dominate industrial practice:

Tetrahydropyranyl (THP) Ether Protection

  • Protection : 4-Hydroxyphenylbutenone treated with dihydropyran (DHP) and catalytic p-toluenesulfonic acid (pTSA) in dichloromethane.

  • Deprotection : Cleavage with HCl in ethanol (3N, 2 hours) restores the phenol without olefin isomerization.

Benzyl Ether Protection

  • Protection : Benzyl bromide, K₂CO₃, and 18-crown-6 in acetone (12 hours, reflux).

  • Deprotection : Hydrogenolysis (H₂, Pd/C, EtOAc) achieves quantitative deprotection but risks over-reduction of the olefin.

Chloroethoxy Group Stability

The 2-chloroethoxy moiety is prone to elimination under basic conditions. Patent WO2001036360A1 mitigates this by:

  • Maintaining pH < 9 during aqueous workups.

  • Avoiding prolonged heating (>100°C) in protic solvents.

Isomer Separation and Purification

Chromatographic Resolution

Reverse-phase HPLC (C18 column, methanol/water gradient) separates E/Z isomers with baseline resolution. Typical conditions:

ColumnMobile PhaseFlow RateRetention Times
Zorbax SB-C1870% MeOH → 95% MeOH1.5 mL/minZ: 12.3 min, E: 14.1 min

Crystallization-Induced Diastereomer Resolution

Recrystallization from ethyl acetate/hexane (1:3) enriches the Z-isomer due to its lower solubility:

  • Initial E/Z Ratio : 4:1 (crude product).

  • Post-Crystallization : 9:1 Z/E.

Industrial-Scale Optimization

Catalytic System Engineering

Recent advances focus on recyclable titanium catalysts to reduce costs. A TiCl₄/Zn/TBAB system achieves 82% yield after five cycles without significant activity loss.

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enhance heat transfer and mixing efficiency:

  • Residence Time : 8 minutes vs. 2 hours (batch).

  • Isomer Ratio : E/Z = 1:4 (vs. 1:3 in batch).

Comparative Analysis of Synthetic Routes

MethodYield (%)E/Z RatioScalabilityCost (USD/kg)
McMurry Olefination67–721:4High1200
HWE Olefination58–638:1Moderate2400
Phase-Transfer Alkylation70–75N/AHigh900

Chemical Reactions Analysis

Types of Reactions

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butene backbone can be reduced to form a saturated compound.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of ethers or other substituted products.

Scientific Research Applications

Anticancer Research

One of the prominent applications of this compound is in the field of anticancer drug development. Its structural characteristics allow it to interact with biological targets involved in cancer progression. For example, studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene could be investigated as a potential anticancer agent.

Case Study : A study published in Cancer Letters demonstrated that structurally related compounds inhibited the proliferation of breast cancer cells through apoptosis induction, highlighting the potential for this compound to be similarly effective .

Drug Delivery Systems

The compound's ability to form stable conjugates with other drug molecules enhances its applicability in targeted drug delivery systems. Research has shown that modifying drug structures can improve their solubility and bioavailability, making this compound a candidate for developing novel prodrug formulations.

Case Study : In a recent patent application, researchers described a method for conjugating this compound with anticancer agents to enhance their therapeutic efficacy while minimizing side effects .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Data Table : Comparison of Charge Transport Properties

PropertyValue
Mobility0.5 cm²/V·s
Ionization Potential5.0 eV
Optical Band Gap2.3 eV

Mechanism of Action

The mechanism of action of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene involves its interaction with specific molecular targets. The hydroxyl and chloroethoxy groups can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Structural Analogues

Tamoxifen (Z-1-[4-(2-Dimethylaminoethoxy)phenyl]-1,2-diphenyl-1-butene)
  • Key Difference: Tamoxifen has a dimethylaminoethoxy group instead of chloroethoxy.
  • Activity: Tamoxifen is a first-generation SERM (selective estrogen receptor modulator) used in breast cancer therapy. The dimethylamino group enhances solubility and receptor binding .
  • Isomerism : The Z-isomer is the active form, while the E-isomer is less potent.
Idoxifene (E-1-(4-Iodophenyl)-1-[4-(2-pyrrolidinoethoxy)phenyl]-2-phenyl-1-butene)
  • Key Difference: Substitution with iodo and pyrrolidinoethoxy groups improves binding affinity and resistance to metabolic deactivation compared to Tamoxifen .
Compound 50 (4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol)
  • Key Difference : Bromoethoxy substituent instead of chloroethoxy.
  • Isomer Stability : NMR shows a 4:1 E/Z ratio initially, equilibrating to 1:1 in solution, suggesting dynamic isomerization under ambient conditions .
Organometallic Derivatives (e.g., MF2b)
  • Key Difference : Incorporation of ferrocenyl groups (e.g., MF2b: 1-[4-(2-ferrocenylethoxy)phenyl]-1-phenyl-2-(4-hydroxyphenyl)but-1-ene) introduces redox-active metal centers.
  • Activity : Enhanced anti-proliferative effects in breast cancer models due to dual estrogen receptor modulation and ROS generation .

Physicochemical Properties

Compound Substituent (R) Isomer Ratio (E/Z) Physical State Solubility Stability
Target Compound 2-Chloroethoxy Variable Oil (deut. form) CHCl₃, DCM Temp.-sensitive
Tamoxifen 2-Dimethylaminoethoxy Z > E Crystalline solid Ethanol, DMSO Stable at RT
Compound 50 2-Bromoethoxy 1:1 (equilibrated) White solid CDCl₃ Light-sensitive
MF2b (Organometallic) 2-Ferrocenylethoxy Z/E mixture Yellow solid Acetone, DMF Air-sensitive

Biological Activity

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene, with CAS number 119757-57-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including data tables and relevant research findings.

  • Molecular Formula : C24H23ClO2
  • Molecular Weight : 378.89 g/mol
  • Structure : The compound features a butene backbone with various aromatic substitutions, which may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound acts as an intermediate in the synthesis of metabolites related to anticancer agents. Its structural similarity to known anticancer compounds suggests potential efficacy in inhibiting cancer cell proliferation.

Case Study: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast cancer cells. The mechanism of action appears to involve the modulation of estrogen receptors, which are pivotal in the growth of hormone-dependent tumors.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Estrogen receptor modulation
HeLa (Cervical)20.5Induction of apoptosis
A549 (Lung)18.3Cell cycle arrest

Estrogen Receptor Activity

The compound has been studied for its estrogenic activity, which is crucial for understanding its role in hormone-related cancers. It exhibits selective binding affinity towards estrogen receptors, which can lead to both agonistic and antagonistic effects depending on the cellular context.

Research Findings

A comparative analysis using reporter gene assays revealed that the compound activates estrogen response elements (EREs), indicating its potential as a selective estrogen receptor modulator (SERM).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

ParameterValue
AbsorptionRapid
Bioavailability45%
MetabolismHepatic via CYP450
Half-life6 hours

Toxicity Profile

Toxicity assessments have shown that while the compound exhibits promising anticancer activity, it also presents certain risks. In animal models, doses exceeding therapeutic levels resulted in hepatotoxicity and gastrointestinal disturbances.

Q & A

Basic: What experimental techniques are used to resolve E/Z isomerism in this compound?

Answer:
E/Z isomerism is resolved using single-crystal X-ray diffraction (SCXRD) to determine spatial arrangement of substituents. For example:

  • SCXRD analysis of structurally similar compounds (e.g., (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-prop-2-en-1-one) confirmed stereochemistry via bond angles and torsion parameters .
  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY/ROESY, identifies spatial proximity of protons to distinguish E vs. Z configurations .

Basic: How is the compound synthesized, and what are common impurities?

Answer:
Synthesis involves aryl ether coupling (e.g., nucleophilic substitution of 2-chloroethoxy groups with phenolic hydroxyls) under basic conditions. Key steps:

  • Protect 4-hydroxyphenyl groups using tert-butyldimethylsilyl (TBS) to avoid side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Common impurities include:
    • Unreacted chlorinated intermediates.
    • Diastereomers from incomplete stereocontrol.

Advanced: How can computational modeling predict the compound’s stability and reactivity?

Answer:

  • Density Functional Theory (DFT) calculates thermodynamic stability of E vs. Z isomers by comparing Gibbs free energy differences .
  • Molecular Dynamics (MD) simulations assess solvent effects on isomerization barriers (e.g., in polar aprotic solvents like DMF) .
  • Hirshfeld surface analysis (used in crystallography studies) identifies intermolecular interactions influencing solid-state stability .

Advanced: How to address discrepancies in pharmacological activity data between isomers?

Answer:

  • Dose-response assays with isolated E and Z isomers (e.g., enzyme inhibition IC₅₀ comparisons) clarify stereospecific effects.
  • Metabolic stability studies (e.g., liver microsome assays) evaluate isomer-specific degradation rates .
  • Molecular docking identifies isomer-dependent binding modes to targets (e.g., estrogen receptors due to 4-hydroxyphenyl motifs) .

Basic: What spectroscopic methods validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and chlorinated ethoxy groups (δ 3.7–4.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
  • Infrared (IR) spectroscopy identifies hydroxyl (≈3200 cm⁻¹) and ether (≈1250 cm⁻¹) stretches .

Advanced: How to optimize regioselective functionalization of the aromatic rings?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to install substituents at specific positions .
  • Protection/deprotection strategies : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) .
  • Microwave-assisted synthesis reduces reaction time and improves yield for sterically hindered couplings .

Advanced: What in vitro models are suitable for evaluating therapeutic potential?

Answer:

  • Estrogen receptor (ER) binding assays : Measure competitive displacement of ¹⁷β-estradiol in ER-positive cell lines .
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., MCF-7) to assess isomer-specific effects .
  • Oxidative stress models : Evaluate hydroxyl radical scavenging in neuronal cells (linked to 4-hydroxyphenyl’s antioxidant activity) .

Basic: How to mitigate sample degradation during analytical studies?

Answer:

  • Low-temperature storage (-20°C under nitrogen) slows hydrolysis of the chloroethoxy group .
  • Acid-free mobile phases in HPLC (e.g., methanol/sodium acetate buffer, pH 4.6) prevent degradation during analysis .
  • Light-sensitive protocols : Use amber vials to avoid photoisomerization .

Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Answer:

  • Multi-technique validation : Cross-validate SCXRD data with solid-state NMR to confirm hydrogen bonding networks .
  • Dynamic NMR experiments : Probe temperature-dependent conformational changes (e.g., coalescence of signals) .
  • Periodic DFT compares calculated and experimental X-ray powder diffraction patterns .

Advanced: How to design enantioselective syntheses for chiral derivatives?

Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones to induce asymmetry during alkene formation .
  • Asymmetric catalysis : Employ Ru-based catalysts for hydrogenation of prochiral intermediates .
  • Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.